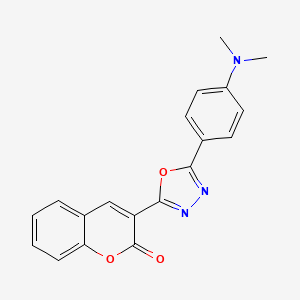![molecular formula C18H14N4O2S B2702230 N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946285-01-4](/img/structure/B2702230.png)
N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is characterized by the presence of benzo[d]thiazol, isoxazole, and pyridinylmethyl groups .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of benzo[d]thiazol, isoxazole, and pyridinylmethyl groups . The crystal structure of a related compound has been reported as monoclinic, with specific dimensions and angles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and nucleophilic substitutions . The specific reactions and conditions can vary depending on the specific synthesis method used.Physical And Chemical Properties Analysis
This compound has been characterized by various physical and chemical properties, including its melting point, infrared spectrum, nuclear magnetic resonance (NMR) spectrum, and mass spectrum . These properties can provide valuable information about the compound’s structure and purity .Scientific Research Applications
Optical Materials
Compounds with a benzothiazole nucleus, such as the one , have been studied for their potential as optical materials . This application is based on the unique light-absorbing and emitting properties of benzothiazole derivatives.
Antibacterial Agents
Benzothiazole derivatives have shown promising results as antibacterial agents . For instance, some compounds have exhibited significant activity against Staphylococcus aureus, a common cause of bacterial infections .
Antitubercular Compounds
Recent synthetic developments have led to the creation of benzothiazole-based anti-tubercular compounds . These compounds have shown inhibitory effects against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Quorum Sensing Inhibitors
Some benzothiazole derivatives have been designed and synthesized to act as quorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density in bacteria. Inhibiting this process can prevent bacterial colonies from coordinating certain behaviors, potentially disrupting their growth and virulence .
COX-1 Inhibitors
Certain benzothiazole derivatives have been found to exhibit weak COX-1 inhibitory activity . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the inflammatory response. Inhibiting this enzyme can help manage inflammation and pain .
Antifungal Agents
Benzothiazole derivatives have been associated with antifungal activity . This makes them potential candidates for the development of new antifungal drugs .
Anticancer Agents
Compounds containing a benzothiazole nucleus have been associated with anticancer activity . They have the potential to inhibit the growth of cancer cells and could be used in the development of new anticancer drugs .
Antiviral Agents
Benzothiazole derivatives have also been associated with antiviral activity . They could potentially inhibit the replication of viruses, making them a possible basis for new antiviral medications .
Mechanism of Action
Target of Action
N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a compound that has been synthesized and studied for its potential anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The interaction of N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis , thereby exerting an anti-tubercular effect.
Biochemical Pathways
The action of N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide affects the biochemical pathway involved in the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as impaired cell wall integrity and potentially cell death .
Pharmacokinetics
One study indicated that similar compounds have shown favourable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the action of N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide include the inhibition of the DprE1 enzyme , disruption of the cell wall synthesis of Mycobacterium tuberculosis , and potential cell death . These effects contribute to the compound’s anti-tubercular activity.
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-12-10-15(24-21-12)17(23)22(11-13-6-4-5-9-19-13)18-20-14-7-2-3-8-16(14)25-18/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRHRJNXKSVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-[4-Methoxy-3-(2-oxopiperidin-1-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2702153.png)

![N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702155.png)

![ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B2702159.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2702160.png)

![2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2702163.png)

![ethyl 2-{[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2702167.png)